molecular formula C11H8ClNO2S B12115270 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid

2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid

Cat. No.: B12115270
M. Wt: 253.71 g/mol
InChI Key: XDQYQPSLBRLERC-UHFFFAOYSA-N
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Description

2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid typically involves the reaction of 4-chlorobenzaldehyde with thiourea to form the thiazole ring. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(4-Chlorophenyl)thiazol-2-yl)acetic acid is unique due to the presence of the chlorophenyl group, which enhances its chemical reactivity and biological activity. This structural feature distinguishes it from other thiazole derivatives and contributes to its diverse applications in research and industry .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2S/c12-8-3-1-7(2-4-8)9-6-16-10(13-9)5-11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQYQPSLBRLERC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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